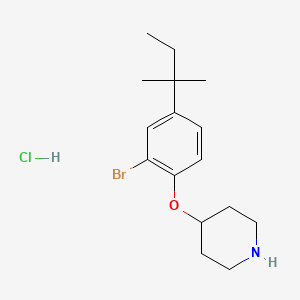
2-Bromo-4-(tert-pentyl)phenyl 4-piperidinyl ether hydrochloride
Descripción general
Descripción
“2-Bromo-4-(tert-pentyl)phenyl 4-piperidinyl ether hydrochloride” is a chemical compound with the molecular formula C16H25BrClNO. It is used in pharmaceutical intermediates .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-4-(tert-pentyl)phenyl 4-piperidinyl ether hydrochloride” such as melting point, boiling point, and density are not explicitly provided in the search results .Aplicaciones Científicas De Investigación
Catalytic Oxidation and Bromination Reactions
A study by Greb et al. (2004) presents a catalytic oxidation method using (Schiff base)vanadium(V) complexes for the bromination of Br−, applied in the synthesis of functionalized cyclic ethers. This method enables the conversion of substituted 4-penten-1-ols into brominated tetrahydropyrans, highlighting an innovative approach to generate bromine in situ for organic synthesis applications Greb et al., 2004.
Synthesis of Polymeric Materials
Liaw et al. (2001) discuss the synthesis and characterization of new poly(ether imide)s derived from a bulky pendent bis(ether anhydride), showcasing their excellent solubility, high glass transition temperatures, and thermal stability. This research illustrates the potential of using advanced synthetic techniques to create high-performance materials with specific functional groups, such as ether linkages, for applications in various industries Liaw et al., 2001.
Environmental and Biological Implications
Research by Eriksson et al. (2001) on brominated flame retardants, including polybrominated diphenyl ethers (PBDEs), explores their environmental dispersion and potential developmental neurotoxic effects. Although not directly related to the compound of interest, this study underscores the importance of understanding the environmental and health implications of brominated compounds Eriksson et al., 2001.
Nanoparticle and Polymer Research
Fischer et al. (2013) explore the synthesis of heterodifunctional polyfluorenes for the creation of nanoparticles with adjustable molecular weights and high fluorescence quantum yields. This research demonstrates the utility of brominated compounds in the development of new materials for optical applications Fischer et al., 2013.
Propiedades
IUPAC Name |
4-[2-bromo-4-(2-methylbutan-2-yl)phenoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-4-16(2,3)12-5-6-15(14(17)11-12)19-13-7-9-18-10-8-13;/h5-6,11,13,18H,4,7-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVUQZAUKGHRFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OC2CCNCC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(tert-pentyl)phenyl 4-piperidinyl ether hydrochloride | |
CAS RN |
1220020-49-4 | |
| Record name | Piperidine, 4-[2-bromo-4-(1,1-dimethylpropyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




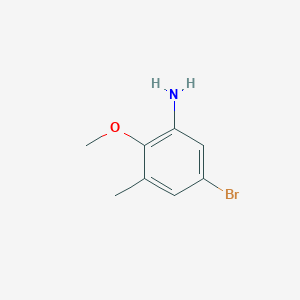
![1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B1525558.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine](/img/structure/B1525559.png)
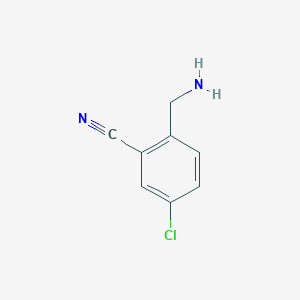

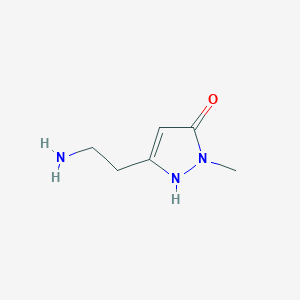

![5-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525569.png)
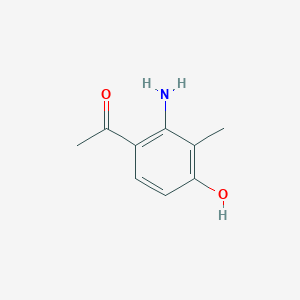
![[4-(Oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1525573.png)
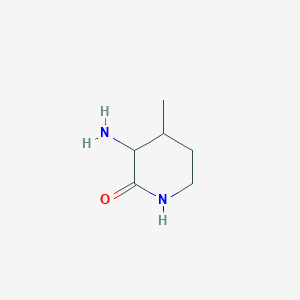
![7-benzyl-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1525575.png)
![7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1525577.png)